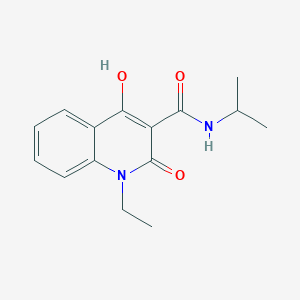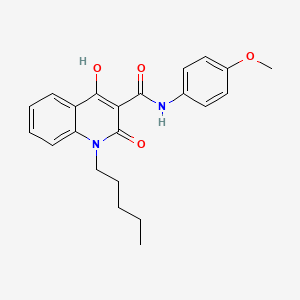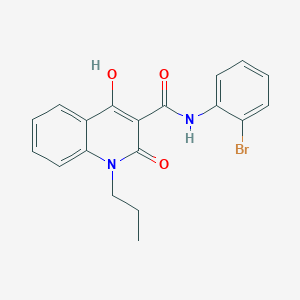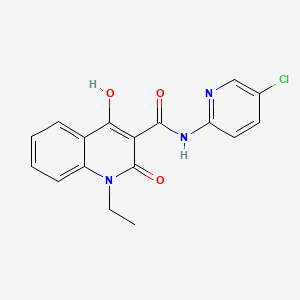
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone carboxamides. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial and antifungal agent, as well as for its ability to inhibit certain enzymes involved in cancer cell growth. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy.
作用機序
The mechanism of action of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide varies depending on the specific application. In antibacterial and antifungal studies, it has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. In cancer cell growth inhibition studies, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. In photodynamic therapy, it acts as a photosensitizer, producing reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anticancer activity in vitro. However, its effectiveness in vivo has not yet been fully established. Additionally, it has been shown to have some toxicity towards mammalian cells, which may limit its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its relatively simple synthesis method. Additionally, its broad range of potential applications makes it a versatile compound for scientific research. However, its toxicity towards mammalian cells may limit its use in certain experiments, and its effectiveness in vivo has not yet been fully established.
将来の方向性
There are several potential future directions for research involving 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential as an antibacterial and antifungal agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully establish its effectiveness as an anticancer agent in vivo. Finally, its potential as a photosensitizer in photodynamic therapy warrants further investigation.
合成法
The synthesis of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multistep process. The starting material is 4-hydroxyquinoline-3-carboxylic acid, which is reacted with ethyl chloroformate and triethylamine to form the ethyl ester. The resulting compound is then reacted with isopropylamine and acetic acid to form the corresponding amide. Finally, the amide is oxidized with potassium permanganate to yield the target compound.
特性
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17-11-8-6-5-7-10(11)13(18)12(15(17)20)14(19)16-9(2)3/h5-9,18H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDJZPBXSCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)




![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)